molecular formula C13H12N2O2S B2721352 N-[(5-Phenyl-1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide CAS No. 2411290-52-1

N-[(5-Phenyl-1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide

Cat. No.: B2721352
CAS No.: 2411290-52-1
M. Wt: 260.31
InChI Key: DZOSKBVIDCFZOJ-UHFFFAOYSA-N
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Description

N-[(5-Phenyl-1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide is a heterocyclic compound that features a thiazole ring, an oxirane ring, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-Phenyl-1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Formation of the Oxirane Ring: The oxirane ring can be formed by reacting an appropriate epoxide precursor with a nucleophile.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate with an amine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(5-Phenyl-1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Diols.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-[(5-Phenyl-1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential as an anticancer or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5-Phenyl-1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in biological processes.

    Pathways: It may interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

Uniqueness

N-[(5-Phenyl-1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide is unique due to its combination of a thiazole ring, an oxirane ring, and a carboxamide group, which imparts distinct chemical and biological properties compared to other thiazole derivatives .

Properties

IUPAC Name

N-[(5-phenyl-1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c16-13(10-8-17-10)15-7-12-14-6-11(18-12)9-4-2-1-3-5-9/h1-6,10H,7-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOSKBVIDCFZOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(=O)NCC2=NC=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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